Ethyl 2-((5-methoxy-4-((4-methoxyphenyl)sulfanyl)-2-pyrimidinyl)sulfanyl)acetate
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Overview
Description
Ethyl 2-((5-methoxy-4-((4-methoxyphenyl)sulfanyl)-2-pyrimidinyl)sulfanyl)acetate, also known as TAK-659, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TAK-659 belongs to a class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors, which have shown promising results in the treatment of various cancers and autoimmune diseases.
Scientific Research Applications
- Quantum science and technology have gained prominence due to their potential impact on computing, communication, and cryptography. Researchers are exploring quantum computing, quantum state sensors, and time synchronization protocols. CERN, the world’s largest particle physics lab, is actively involved in quantum technology research .
- Combining botany, ecology, applied mathematics, and computer science, researchers aim to develop tools for plant identification, biomass estimation, and crop management. This multidisciplinary approach benefits agriculture, forestry, and rural development .
Quantum Technologies and Fundamental Research
Botany and Plant Modeling
Mechanism of Action
The compound also contains methoxy and sulfanyl groups, which can influence its solubility, stability, and interactions with biological targets. Methoxy groups can enhance lipophilicity, potentially improving the compound’s ability to cross cell membranes . Sulfanyl groups can form disulfide bonds with cysteine residues in proteins, potentially influencing the activity of enzymes and other proteins .
properties
IUPAC Name |
ethyl 2-[5-methoxy-4-(4-methoxyphenyl)sulfanylpyrimidin-2-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c1-4-22-14(19)10-23-16-17-9-13(21-3)15(18-16)24-12-7-5-11(20-2)6-8-12/h5-9H,4,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLGIJLXPFOPRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=C(C(=N1)SC2=CC=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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